6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is notable for its potential applications in medicinal chemistry due to its biological activity and ability to interact with various biomolecules. It has been identified as a significant intermediate in the synthesis of more complex chemical entities, particularly in the development of kinase inhibitors.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its unique properties. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in organic synthesis and drug discovery.
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is classified under nitrogen heterocycles, specifically within the pyrrolo[2,3-d]pyrimidine family. This classification is important as it indicates the compound's structural characteristics and potential reactivity patterns.
The synthesis of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves several key steps:
The synthetic routes can be optimized for yield and purity, often employing large-scale reactors and continuous flow processes to enhance production efficiency. Recent advancements also include microwave-assisted reactions and copper-catalyzed methods that improve reaction times and outcomes .
The molecular structure of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is characterized by:
This specific substitution pattern influences both the chemical reactivity and biological activity of the compound.
The molecular formula is , with a molecular weight of approximately 228.07 g/mol. The compound's structural features allow it to participate in various chemical reactions typical for heterocyclic compounds.
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo several types of chemical reactions:
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine primarily acts as an inhibitor of several key kinases:
The mechanism involves binding to the active sites of these kinases, inhibiting their activity and thereby affecting various cellular processes such as cell cycle regulation and apoptosis induction in cancer cells .
The compound exhibits typical characteristics associated with heterocyclic compounds, including:
Key chemical properties include:
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
The synthesis of 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638767-40-4, MW: 212.05 g/mol, Formula: C₇H₆BrN₃) follows a sequential functionalization strategy beginning with 7H-pyrrolo[2,3-d]pyrimidine core formation. A key precursor, 6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 26786-73-2), undergoes regioselective bromination using molecular bromine in dimethylformamide (DMF) at 0-5°C to install the bromine atom at the C6 position [3] [5]. The critical N7-methylation is achieved earlier in the sequence using methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile under reflux conditions [2] [5]. This step must precede bromination to prevent undesired alkylation side reactions on the pyrimidine nitrogen atoms. Alternative pathways start from 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine, where selective bromination at C6 is achieved under mild conditions (e.g., N-bromosuccinimide in DMF at room temperature), followed by chlorine displacement with methylamine to introduce the methyl group [3]. The synthesis of the closely related 6-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 784150-42-1, MW: 246.49 g/mol) exemplifies this halogenated analogue synthesis, where phosphorus oxychloride (POCl₃) chlorination precedes bromination [6].
Table 1: Key Intermediates in the Synthesis of Halogenated Pyrrolo[2,3-d]pyrimidines
Intermediate Compound | CAS Number | Role in Synthesis | Key Reaction Conditions |
---|---|---|---|
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine | 26786-73-2 | Bromination precursor for C6 functionalization | Br₂/DMF, 0-5°C [5] |
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | - | Dual electrophile for selective substitution | Stepwise bromination/amination [3] |
6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 784150-42-1 | Versatile building block for cross-coupling | POCl₃ chlorination, then NBS bromination [6] |
Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | - | Precursor for hydrazide-based kinase inhibitors | Condensation with benzocaine [7] |
Achieving C6 selectivity in pyrrolo[2,3-d]pyrimidine bromination exploits the inherent electron density distribution of the fused heterocycle. The C6 position exhibits higher electron density compared to C4 due to the electron-donating nature of the pyrrole nitrogen, making it more susceptible to electrophilic attack. Bromination using molecular bromine (Br₂) in polar aprotic solvents like DMF at controlled temperatures (0-25°C) yields 6-bromo-7H-pyrrolo[2,3-d]pyrimidine with >90% regioselectivity [3]. Alternatively, N-bromosuccinimide (NBS) in acetonitrile or DMF at room temperature offers a milder and more easily controllable bromination method, minimizing dibromination byproducts [6]. The presence of a methyl group at N7 (as in 7-methyl-7H-pyrrolo[2,3-d]pyrimidine) slightly enhances C6 reactivity due to inductive effects, further improving regioselectivity. For advanced intermediates like 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, bromination occurs exclusively at C6 even without protecting groups, demonstrating the strong directing effect of the fused ring system [6]. This regiochemical preference is critical for synthesizing 6-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 784150-42-1), where sequential functionalization enables further derivatization at both C4 and C6 positions.
Table 2: Bromination Conditions and Regioselectivity at C6 Position
Substrate | Brominating Agent | Solvent | Temperature (°C) | Regioselectivity (C6:C4) | Yield (%) |
---|---|---|---|---|---|
7H-Pyrrolo[2,3-d]pyrimidine | Br₂ (1.0 equiv) | DMF | 0-5 | 95:5 [3] | 85 |
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine | NBS (1.05 equiv) | CH₃CN | 25 | >98:2 [6] | 92 |
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Br₂ (1.0 equiv) | DMF | 25 | >99:1 [6] | 88 |
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | Br₂ (1.0 equiv) | DMF | 0 | N/A (C5 pre-brominated) [4] | 75 |
The 6-bromo substituent in 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups critical for modulating biological activity. Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts and a base like K₂CO₃ in toluene/ethanol mixtures (80-100°C) efficiently yields 6-aryl derivatives [3] [7]. These compounds are pivotal intermediates in kinase inhibitor synthesis, as demonstrated in the preparation of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ [7]. Sonogashira coupling with terminal alkynes employs Pd/Cu co-catalysts in triethylamine/DMF at 50-60°C, introducing alkyne functionalities for further cyclization or bioconjugation [3]. Additionally, Buchwald-Hartwig amination with primary or secondary amines using Pd₂(dba)₃/XPhos catalytic systems in toluene at 100°C installs amino groups at C6, significantly altering electronic properties and hydrogen bonding capacity [5]. The 7-methyl group remains stable under these conditions, demonstrating its compatibility with diverse metal-catalyzed transformations. These catalytic methods transform the 6-bromo compound into a multifunctionalized building block for generating targeted libraries, particularly for kinase inhibition applications where specific aryl or heteroaryl substitutions enhance potency against EGFR, Her2, VEGFR2, and CDK2 enzymes [7].
Table 3: Catalytic Coupling Reactions of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Coupling Type | Catalyst System | Reagents/Conditions | Key Applications | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid, Toluene/EtOH, 80°C, 12h | Synthesis of 6-aryl kinase inhibitor intermediates [7] | [3] [7] |
Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | Terminal alkyne, Et₃N/DMF, 60°C, 8h | Introduction of alkyne spacers for bioconjugation | [3] |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu | Secondary amine, Toluene, 100°C, 18h | Installation of dialkylamino groups for solubility enhancement | [5] |
Carbonylative Coupling | Pd(OAc)₂, dppf, CO atmosphere | Amine, Et₃N, DMF, 100°C, 24h | Synthesis of 6-carboxamide derivatives | [3] |
Solid-phase synthesis techniques enable the rapid generation of diverse pyrrolo[2,3-d]pyrimidine libraries by anchoring advanced intermediates like 6-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 784150-42-1) to polymeric resins. The common strategy employs Wang resin-linked benzaldehydes, which undergo condensation with hydrazide derivatives of pyrrolo[2,3-d]pyrimidines under acidic conditions (acetic acid catalyst in ethanol) to form hydrazone linkages [7]. This immobilization facilitates stepwise functionalization: first, selective chlorine displacement at C4 with amines or alcohols under microwave irradiation (100°C, 30 min), followed by palladium-mediated Suzuki coupling of the C6-bromine with resin-bound boronic acids [5]. Photocleavable linkers (e.g., o-nitrobenzyl derivatives) allow efficient release of final compounds under UV light (365 nm) without structural degradation. This approach was instrumental in synthesizing combinatorial libraries of ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide’ derivatives for high-throughput kinase inhibition screening [7]. The solid-phase methodology significantly reduces purification steps and enables the incorporation of diverse substituents, accelerating structure-activity relationship (SAR) studies for kinase inhibitor optimization. Key advantages include compatibility with the 7-methyl group stability and controlled sequential derivatization at C4 and C6 positions, which would be challenging in solution-phase synthesis due to competing reactions.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: